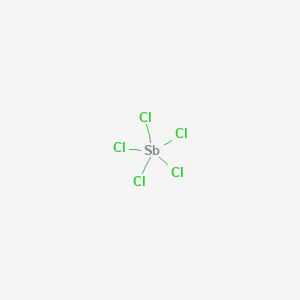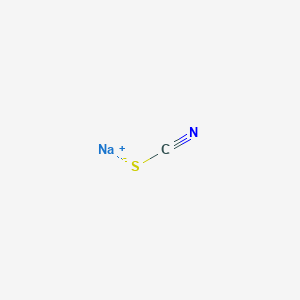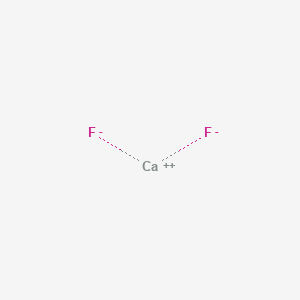
Calcium Fluoride
Overview
Description
Calcium Fluoride is an inorganic compound with the chemical formula CaF₂. It is predominantly found in nature as the mineral fluorite, also known as fluorspar. This compound is a colorless crystalline solid, although it can exhibit various colors due to impurities. This compound is known for its high stability, negligible solubility in water, and resistance to many acids .
Mechanism of Action
Target of Action
Fluorspar, also known as fluorite or calcium fluoride (CaF2), is a widely occurring mineral . It is primarily used in metallurgy, hydrofluoric acid production, ceramics manufacturing , and plays an essential role in several electric vehicle (EV) battery components and processes . The primary targets of fluorspar are the industrial processes where it is used as a raw material.
Mode of Action
Fluorspar interacts with its targets through various chemical reactions. For instance, in the production of hydrofluoric acid (HF), high-purity fluorspar is used . In the lithium-ion battery-making process, fluorspar lends its unique properties to four key areas . In metallurgy, it is used as a flux to decrease the viscosity of slag .
Biochemical Pathways
Fluoride, the ionized form of fluorine in fluorspar, can inhibit proteins, disrupt organelles, alter pH, and cause electrolyte imbalance . These actions can trigger complex biological responses, including oxidative stress, organelle damage, and apoptosis in single cells . .
Pharmacokinetics
For example, a low-grade fluorspar by-product can be improved to 75.4% by combining magnetic separation and acid leaching .
Result of Action
The result of fluorspar’s action depends on its application. In metallurgy, it helps to lower the melting point of metals . In the production of hydrofluoric acid, it serves as a critical raw material . In lithium-ion batteries, fluorspar-derived products play an essential role in several components and processes .
Action Environment
The action of fluorspar can be influenced by various environmental factors. Moreover, the global demand for fluorspar, driven by its use in lithium-ion batteries, has been rising with the adoption of electric vehicles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium Fluoride can be synthesized through various methods. One common method involves the reaction of calcium carbonate with hydrofluoric acid:
CaCO3+2HF→CaF2+CO2+H2O
Another method involves the direct precipitation of this compound from aqueous solutions of calcium chloride and sodium fluoride .
Industrial Production Methods: Industrially, this compound is primarily extracted from fluorite mines. The process involves mining the fluorite mineral followed by purification steps. The mined ore is crushed and subjected to froth flotation to separate this compound from other associated minerals . Additionally, this compound can be prepared using phosphogypsum by reacting it with ammonium fluoride at specific conditions .
Chemical Reactions Analysis
Types of Reactions: Calcium Fluoride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with sulfuric acid to produce hydrofluoric acid.
Precipitation Reactions: Forms this compound precipitate when calcium chloride reacts with sodium fluoride in aqueous solution.
Common Reagents and Conditions:
Hydrofluoric Acid: Used in the reaction with calcium carbonate.
Sulfuric Acid: Reacts with this compound to produce hydrofluoric acid.
Major Products Formed:
Hydrofluoric Acid (HF): Produced from the reaction with sulfuric acid.
Calcium Carbonate (CaCO₃): Reacts with hydrofluoric acid to form this compound.
Scientific Research Applications
Calcium Fluoride has a wide range of applications in scientific research:
Biomedical Applications: Utilized in the development of biocompatible coatings for orthopedic and dental implants.
Environmental Applications: Employed in the treatment of high-concentration fluoride-containing wastewater from semiconductor industries.
Industrial Applications: Used in the production of hydrofluoric acid, a crucial reagent in the chemical industry, and as a flux in steel production.
Comparison with Similar Compounds
Calcium Fluoride can be compared with other fluoride compounds such as:
- Beryllium Fluoride (BeF₂)
- Magnesium Fluoride (MgF₂)
- Strontium Fluoride (SrF₂)
- Barium Fluoride (BaF₂)
Uniqueness: this compound is unique due to its high stability, negligible solubility in water, and resistance to many acids.
Properties
CAS No. |
7789-75-5 |
|---|---|
Molecular Formula |
CaF2 |
Molecular Weight |
78.07 g/mol |
IUPAC Name |
calcium;difluoride |
InChI |
InChI=1S/Ca.2FH/h;2*1H/q+2;;/p-2 |
InChI Key |
WUKWITHWXAAZEY-UHFFFAOYSA-L |
SMILES |
[F-].[F-].[Ca+2] |
Canonical SMILES |
[F-].[F-].[Ca+2] |
boiling_point |
2500 °C |
Color/Form |
White powder or cubic crystals White cubic crystals or powder Fluorspar crystals are yellow, green, or purple Pure form: colorless; Natural form: can vary from transparent and colorless to translucent and white, wine-yellow, green, greenish-blue, violet-blue, and sometimes blue, deep purple, bluish black, and brown |
density |
3.18 at 68 °F (USCG, 1999) - Denser than water; will sink 3.18 3.2 g/cm³ |
melting_point |
1403 °C MP: 1350 °C; Mohs hardness 4; specific gravity 3.2 /Fluorspar/ |
Key on ui other cas no. |
14542-23-5 7789-75-5 |
physical_description |
Calcium fluoride appears as odorless gray powder or granules. Sinks in water. (USCG, 1999) Gray powder that sinks in water; [CAMEO] White to clear crystals; Natural fluorite varies in color from clear to white, yellow, green, blue, purple, and brown; Some commercial grades of fluorite contain crystalline silica; [CHEMINFO] COLOURLESS CRYSTALS OR WHITE HYGROSCOPIC POWDER. |
Pictograms |
Irritant |
solubility |
0.0015 g/100 ml water at 18 °C; slightly sol in dil mineral acids Slightly sol in acid. 0.0017 g/100 g water @ 25 °C Solubility in water at 20 °C: none |
Synonyms |
Calcium Fluoride Fluoride, Calcium |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details













Q1: What is the chemical formula and molecular weight of fluorspar?
A1: Fluorspar, also known as fluorite, primarily consists of calcium fluoride (CaF2), which has a molecular weight of 78.07 g/mol. [, , ]
Q2: Are there any spectroscopic techniques used to characterize fluorspar?
A2: Yes, N2O-C2H2 flame atomic absorption spectrometry (AAS) has been used to determine aluminum oxide content in fluorspar samples. []
Q3: How does the presence of calcium carbonate affect fluorspar reactivity in industrial processes?
A3: Research indicates that increasing the calcium carbonate content in fluorspar enhances its reactivity during reactions with sulfuric acid, likely due to its influence on diffusion-controlled processes. []
Q4: Does the fineness of fluorspar particles impact its reactivity in reactions with sulfuric acid?
A4: Experimental results suggest that varying the fineness of fluorspar particles doesn’t significantly affect its reactivity with sulfuric acid. []
Q5: What is the primary industrial use of fluorspar?
A5: Fluorspar serves as the primary source of fluorine in various industrial applications. It is a key component in producing hydrogen fluoride (HF), a vital precursor for numerous fluorine-containing compounds used in aluminum production, gasoline refining, insulating foams, refrigerants, steelmaking, and uranium fuel processing. [, , ]
Q6: Can fluorspar be directly utilized as a metallurgical flux without beneficiation?
A6: Recent studies in Pakistan suggest that indigenous fluorspar, rich in fluorite and containing beneficial slag components, can be directly used as a metallurgical flux without beneficiation, unlike globally sourced fluorspar. []
Q7: What are the potential environmental concerns associated with fluorspar use?
A7: The use of fluorspar in steelmaking raises concerns about the emission of hazardous fluoride species, leaching from slag, and refractory wear. This has led to investigations into alternative fluxes like aluminum dross, ilmenite, sodalite, and ulexite to mitigate these environmental risks. [, ]
Q8: How effective are the proposed alternatives to fluorspar in terms of desulfurization efficiency and refractory wear?
A8: Laboratory tests show varying results for fluorspar alternatives: * Ulexite: A mixture of lime, ulexite, and graphite exhibited the highest desulfurization ratio and low refractory wear, proving a promising substitute. []* Sodalite: Mixtures using sodalite showed the poorest performance compared to other alternatives and the fluorspar standard. []* Ilmenite & Aluminum Dross: These mixtures demonstrated comparable behavior to the fluorspar mixture. []
Q9: How does the cost of fluorspar compare with its alternatives?
A9: While specific cost comparisons are not detailed in the provided research, it is mentioned that alternatives are being sought partly due to the increasing cost of fluorspar, especially compared to the low cost of Chinese acidspar. [, ]
Q10: Can fluorspar be replaced in the cement industry?
A10: While fluorspar is used to reduce the clinkering temperature in cement manufacture, excessive amounts can lead to melting issues. Studies suggest limiting fluorspar addition to 2.0% or less in the raw mixture. []
Q11: What is the impact of temperature on fluorspar dissolution in water treatment?
A11: Studies show that lower temperatures (below 20°C) significantly reduce fluoride concentrations in effluent water treated with fluorspar, suggesting a strong influence of temperature on its dissolution kinetics. []
Q12: How does water hardness affect fluorspar dissolution in water treatment?
A12: Increasing water hardness, particularly above 100 mg/L as CaCO3, effectively reduces effluent fluoride concentrations to practical levels, highlighting the role of hardness in controlling fluorspar dissolution. []
Q13: What model accurately describes the kinetic characteristics of fluorspar dissolution in water?
A13: Research demonstrates that a steady-state mass-transfer model, treating fluorspar as a blend of CaF2 and CaCO3, accurately represents the kinetic behavior of fluorspar dissolution. []
Q14: Where are the largest deposits of fluorspar found?
A14: Significant fluorspar deposits are often found in sedimentary rocks at shallow depths. []
Q15: How are continental rifts and lineaments related to fluorspar deposits?
A15: Research indicates a strong association between major fluorspar districts and their proximity to continental rift zones and lineaments, suggesting these geological features played a role in the upward migration of fluorine from the Earth's interior. []
Q16: What is the geological age of the Illinois-Kentucky fluorspar deposits?
A16: Paleomagnetic analysis suggests a Late Jurassic origin for the Illinois-Kentucky fluorspar deposits, aligning with findings from fission track and strontium isotope dating on fluorite samples. []
Q17: What geological event is thought to be responsible for the formation of the Illinois-Kentucky fluorspar deposits?
A17: The "Rosiclare event," a Late Jurassic hydrothermal event, is proposed as the driving force behind the formation of the Illinois-Kentucky fluorspar deposits. []
Q18: What role did the Reelfoot-Wabash rift system play in the formation of the Illinois-Kentucky fluorspar deposits?
A18: It is suggested that the Reelfoot-Wabash rift system, a network of faults, may have geographically influenced the distribution and formation of the Illinois-Kentucky fluorspar deposits during the Rosiclare event. []
Q19: What factors are influencing the global fluorspar market?
A19: Several factors impact the global fluorspar market: * China's Dominance: China's significant production and export of fluorspar, often at lower prices, affect global supply and pricing dynamics. [, , , , ]* Downstream Processing: The shift in some countries from exporting raw fluorspar to producing higher-value downstream products influences trade patterns. []* Environmental Concerns: The environmental impact of fluorspar mining and processing is driving the search for sustainable practices and alternative materials. [, ]* Geopolitical Factors: Trade disputes, regulatory changes, and geopolitical events can impact fluorspar supply chains and prices. [, ]
Q20: What are the main challenges faced by South African fluorspar miners?
A20: South African fluorspar miners face various challenges, including: * Low Prices: Competition from low-cost producers, particularly China, exerts downward pressure on fluorspar prices, impacting profitability. [, ]* Operational Costs: High labor, energy, and freight costs in South Africa create a challenging economic environment for miners. [, ]* Regulatory Uncertainty: Uncertainty surrounding mining regulations and policies adds complexity and risk to operations. []
Q21: What are the safety concerns associated with fluorspar mining?
A21: Abandoned fluorspar mines can pose safety hazards due to unprotected openings, subsidence, and potential for water contamination. []
Q22: How can fluorspar mine sites be remediated using an ecological approach?
A22: The ecological remediation of fluorspar mine sites, like the Burlington Mine in Colorado, emphasizes creating a self-sustaining ecosystem. This includes establishing a native plant community, improving water quality by reducing waste rock interaction, and addressing subsidence and safety hazards. []
Q23: What innovative techniques were employed in the ecological remediation of the Burlington Mine?
A23: The Burlington Mine remediation incorporated innovative approaches to meet its ecological goals, including techniques for stabilizing waste rock, re-contouring the landscape, and establishing a diverse plant community adapted to the high-altitude environment. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
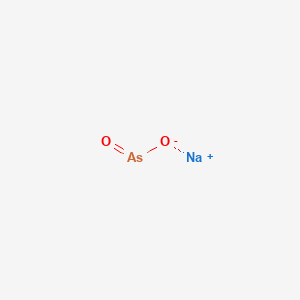
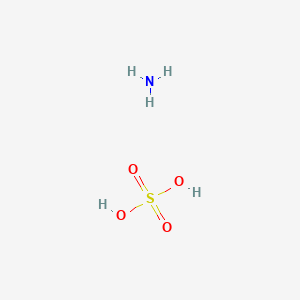
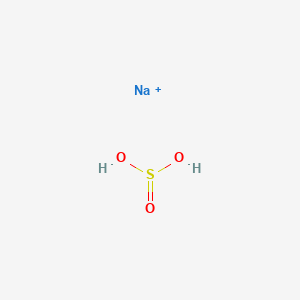
![Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol](/img/structure/B147835.png)



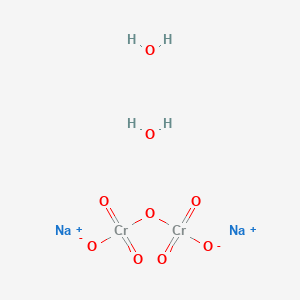

![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)

